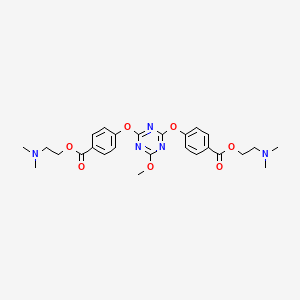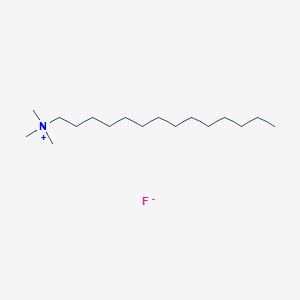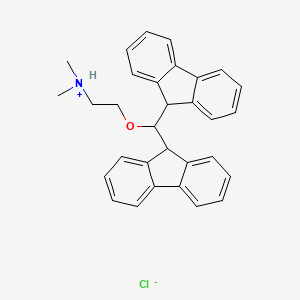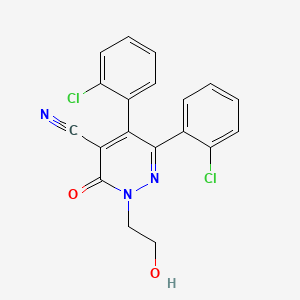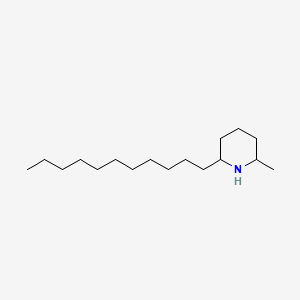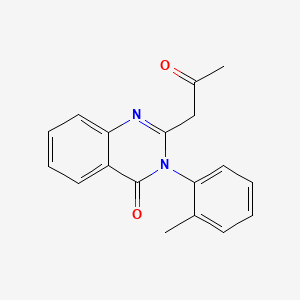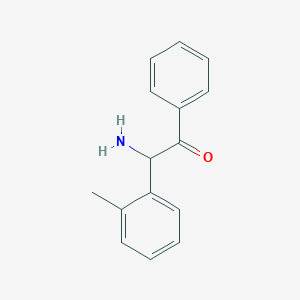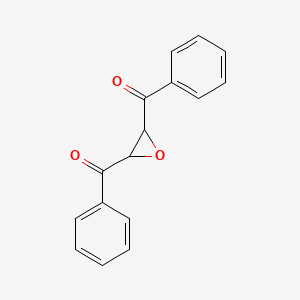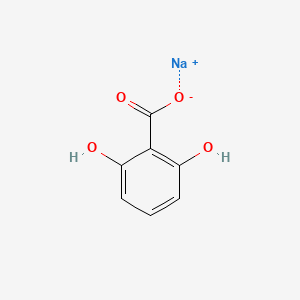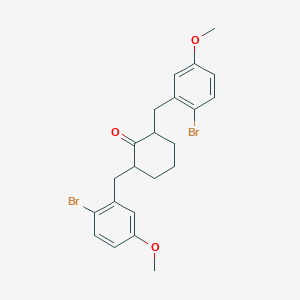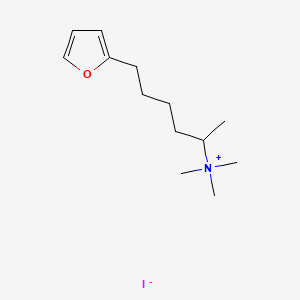
(5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide is a quaternary ammonium compound characterized by the presence of a furyl group attached to a pentyl chain, which is further connected to a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide typically involves the reaction of (5-(2-Furyl)-1-methylpentyl)amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Furan derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
(5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to cellular membranes, disrupting their integrity and leading to cell lysis. It may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Tri(2-furyl)phosphine: Another furyl-containing compound with different functional groups.
Trimethyl(5-formyl-2-furyl)silane: A compound with a similar furyl structure but different substituents.
Uniqueness
(5-(2-Furyl)-1-methylpentyl)trimethylammonium iodide is unique due to its specific combination of a furyl group and a quaternary ammonium group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
63446-16-2 |
|---|---|
Molecular Formula |
C13H24INO |
Molecular Weight |
337.24 g/mol |
IUPAC Name |
6-(furan-2-yl)hexan-2-yl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H24NO.HI/c1-12(14(2,3)4)8-5-6-9-13-10-7-11-15-13;/h7,10-12H,5-6,8-9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HNBKAQUFCTVQKB-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCCCC1=CC=CO1)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


